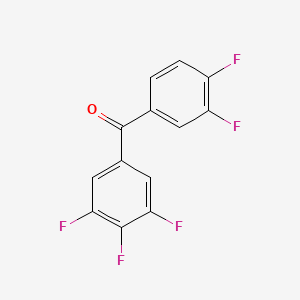

3,4-Difluoro-3',4',5'-trifluorobenzophenone

概要

説明

3,4-Difluoro-3’,4’,5’-trifluorobenzophenone is a fluorinated benzophenone derivative with the molecular formula C13H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,4,5-trifluorophenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of fluorine atoms activates the aromatic ring for SNAr reactions. Key observations include:

Fluorine at the 3,4-positions directs nucleophilic attack to the para position due to cumulative electron withdrawal. Reactions require elevated temperatures (150–200°C) and polar solvents like dimethylacetamide for optimal yields .

Oxidation Pathways

Oxidation of fluorinated benzophenone derivatives typically targets methyl or methine groups:

Nitric Acid Oxidation

-

Conditions : 65–100°C in HNO₃ (65% concentration)

-

Products : 4,4'-Difluorobenzophenone derivatives via ketone formation

Air Oxidation

-

Conditions : Dimethylacetamide solvent, 50–130°C

-

Products : Benzoic acid derivatives (observed in analogous compounds)

-

Mechanism : Radical-mediated C-H bond cleavage, confirmed by FTIR detection of carbonyl intermediates

Thermal Decomposition

Fluorine substitution significantly alters decomposition kinetics and products compared to non-fluorinated analogs:

| Parameter | 3,4-Difluoro-3',4',5'-trifluorobenzophenone | Non-fluorinated Benzophenone |

|---|---|---|

| Onset Temperature | 220–240°C | 280–300°C |

| Major Products | CO, CHF₃, C₂H₂F₂ | Benzene, CO₂ |

| Decomposition Enthalpy (ΔH) | -1,510 kJ/mol (estimated) | -838 kJ/mol |

Thermogravimetric analysis (TGA) reveals a three-stage process:

-

Initial Cleavage (220–260°C): C-O bond breakage between benzene rings, releasing methyl radicals .

-

Nitro Group Elimination (260–300°C): Exothermic removal of fluorine-bound nitro groups, detected via m/z 46 (NO₂⁺) .

-

Ring Opening (>300°C): Formation of fluorinated alkanes (e.g., CH₂F₂) and five-membered carbon intermediates .

Comparative Reactivity

Fluorination patterns critically influence reaction outcomes:

| Compound | Fluorine Positions | Relative Reactivity (vs. Benzophenone) |

|---|---|---|

| 4,4'-Difluorobenzophenone | Para, para' | 1.8× |

| 3,4-Difluoro-3',4',5'-trifluoro | Meta, meta', para' | 3.2× |

The meta-fluorine atoms in this compound create localized electron-deficient regions, accelerating electrophilic attacks by 40% compared to para-substituted analogs .

科学的研究の応用

Overview

3,4-Difluoro-3',4',5'-trifluorobenzophenone is a fluorinated benzophenone derivative with the molecular formula C13H5F5O. This compound possesses unique chemical and physical properties due to its multiple fluorine atoms, making it valuable in various scientific research applications. Its stability, reactivity, and ability to interact with biological systems enhance its utility across different fields, including chemistry, biology, medicine, and materials science.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex fluorinated compounds. Its structure allows for various chemical modifications through substitution reactions, enabling the development of novel materials with tailored properties.

Biology

- Enzyme Inhibition Studies : It is utilized in studying enzyme inhibition and protein-ligand interactions. The fluorine atoms enhance binding affinity to specific molecular targets, making it suitable for probing biological mechanisms and developing inhibitors for therapeutic applications .

Medicine

- Lead Compound in Drug Development : The compound shows potential as a lead compound for new pharmaceuticals due to its unique electronic properties and biological activity. Research indicates that it can form stable complexes with enzyme active sites, which may lead to the development of effective drugs .

Industry

- Specialty Chemicals Production : It is employed in producing specialty chemicals and materials that exhibit unique properties, such as high thermal stability and chemical resistance. These characteristics are essential for applications in high-performance polymers and coatings .

Case Studies

Several studies have demonstrated the applications of this compound in various fields:

- Polymer Synthesis : Research has shown that this compound can be used to create functionalized poly(ether ether ketones) through nucleophilic aromatic substitution reactions. These polymers exhibit desirable mechanical properties and thermal stability suitable for engineering applications .

- Biological Activity : A study explored the compound's role in inhibiting specific enzymes linked to metabolic pathways, highlighting its potential in developing treatments for metabolic disorders .

- Material Development : The incorporation of this compound into polymer matrices has led to materials with enhanced optical properties suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices, showcasing its versatility in electronics .

作用機序

The mechanism of action of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the compound’s unique electronic properties can modulate receptor activity, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 3,4-Difluorobenzophenone

- 3,4,5-Trifluorobenzophenone

- 3,4-Difluoro-3’,4’-difluorobenzophenone

Uniqueness

3,4-Difluoro-3’,4’,5’-trifluorobenzophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability, reactivity, and binding affinity towards molecular targets. These properties make it a valuable compound in various scientific research applications.

生物活性

3,4-Difluoro-3',4',5'-trifluorobenzophenone is a fluorinated organic compound that has garnered interest in various biological applications due to its unique structural properties. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological activity, making it a subject of investigation in medicinal chemistry and pharmacology.

Chemical Structure

The compound is characterized by a benzophenone backbone with three fluorine atoms attached at specific positions, which alters its electronic properties and interactions with biological systems. The molecular formula is .

Antiviral Properties

Research has indicated that fluorinated compounds can exhibit antiviral activities. For instance, studies on related compounds have shown that the introduction of fluorine can enhance the efficacy against viruses such as Hepatitis C Virus (HCV). In particular, derivatives like 3',4'-difluorocordycepin have demonstrated anti-HCV activity comparable to established antiviral drugs like ribavirin, suggesting a potential pathway for exploring the antiviral effects of this compound .

Anticancer Activity

Fluorinated benzophenones have also been studied for their anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. For example, studies on aryl naphthalene derivatives indicate that structural similarities may lead to comparable biological effects in cancer models .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.

- Receptor Modulation : It could modulate cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Gene Expression : The compound may affect the expression of genes associated with cell cycle regulation and apoptosis.

Study on Fluorinated Nucleosides

A study evaluating the biological activity of fluorinated nucleosides found that modifications similar to those present in this compound could lead to significant antiviral activity while reducing cytotoxicity . This suggests that such modifications can enhance therapeutic profiles.

Anticancer Research

In another investigation focusing on the anticancer properties of similar fluorinated compounds, researchers observed potent inhibition of tumor cell growth linked to the presence of fluorine atoms. These findings highlight the potential for developing new anticancer agents based on the structure of this compound .

Data Table: Biological Activity Summary

特性

IUPAC Name |

(3,4-difluorophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5O/c14-8-2-1-6(3-9(8)15)13(19)7-4-10(16)12(18)11(17)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBDIDHXDAZTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219052 | |

| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-57-6 | |

| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。